molecular formula C13H17Cl2NO B1653082 3,4-dichloro-N,N-dipropylbenzamide CAS No. 17271-11-3

3,4-dichloro-N,N-dipropylbenzamide

Cat. No.: B1653082
CAS No.: 17271-11-3
M. Wt: 274.18 g/mol
InChI Key: KMCVZKSZGSKNEF-UHFFFAOYSA-N
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Description

3,4-Dichloro-N,N-dipropylbenzamide is a substituted benzamide featuring two chlorine atoms at the 3- and 4-positions of the aromatic ring and two propyl groups attached to the nitrogen atom. For instance, 3,4-dichloro-N,N-diethylbenzamide (23c) is synthesized via reaction of 3,4-dichlorobenzoyl chloride with diethylamine , and the dipropyl variant likely follows a similar route using dipropylamine.

Properties

CAS No.

17271-11-3

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

3,4-dichloro-N,N-dipropylbenzamide

InChI

InChI=1S/C13H17Cl2NO/c1-3-7-16(8-4-2)13(17)10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

KMCVZKSZGSKNEF-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=C(C=C1)Cl)Cl

Other CAS No.

17271-11-3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the nitrogen and aromatic ring significantly influence solubility, reactivity, and biological activity. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight CAS Number Key Applications/Properties
3,4-Dichloro-N,N-diethylbenzamide Ethyl, Ethyl C₁₁H₁₃Cl₂NO 262.13 Not provided Directed magnesiation reactions
3,4-Dichloro-N,N-dipropylbenzamide Propyl, Propyl C₁₃H₁₇Cl₂NO 290.19 Not explicitly listed Hypothesized use in catalysis/pharmacology
4-Chloro-N,N-dipropylbenzamide Propyl, Propyl C₁₁H₁₄ClNO 211.69 7461-38-3 TRPA1 agonist (pain/inflammation)
3,4-Dichloro-N,N-di-sec-butylbenzamide sec-Butyl, sec-Butyl C₁₅H₂₀Cl₂NO 318.23 27891-15-2 Structural studies

Key Observations :

  • Alkyl Chain Length: Longer chains (propyl vs.
  • Chlorination: The 3,4-dichloro substitution enhances electron-withdrawing effects compared to mono-chloro analogs, influencing reactivity in cross-coupling reactions .
  • Biological Activity : 4-Chloro-N,N-dipropylbenzamide’s TRPA1 agonist activity suggests that dichloro variants may exhibit enhanced receptor binding or selectivity, though this requires validation .

Structural and Spectroscopic Characterization

  • NMR Data : 3,4-Dichloro-N,N-diethylbenzamide (23c) shows distinct ¹H NMR signals for ethyl groups (δ ~1.0–1.5 ppm) and aromatic protons (δ ~7.2–8.0 ppm) . The dipropyl analog would display upfield shifts for propyl methyl groups (δ ~0.8–1.2 ppm) and similar aromatic patterns.

Research Findings and Implications

  • Steric vs. Electronic Effects : Bulkier N-alkyl groups (propyl, sec-butyl) hinder reaction rates in magnesiation but may improve stability in biological environments .
  • Pharmacological Potential: The TRPA1 activity of 4-chloro-N,N-dipropylbenzamide highlights the importance of chloro substitution in modulating ion channel interactions . Further studies on 3,4-dichloro derivatives could explore enhanced potency or selectivity.
  • Synthetic Versatility : Dichloro-substituted benzamides serve as versatile intermediates for synthesizing complex aromatics via cross-coupling or functionalization reactions .

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